

Application Notes and Protocols for PD-166285-d4 in Drug Metabolism Studies

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Compound of Interest

Compound Name: PD-166285-d4

Cat. No.: B564866

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-166285 is a potent, ATP-competitive inhibitor of multiple protein tyrosine kinases, including Src, FGFR1, EGFR, and PDGFR β , as well as the Wee1 kinase.[1][2] Its broad-spectrum activity makes it a valuable tool for cancer research and studies of other diseases driven by aberrant kinase signaling. Understanding the metabolic fate of such compounds is crucial for their development as therapeutic agents. The deuterated analog, **PD-166285-d4**, serves as a valuable tool in these investigations. The incorporation of deuterium at specific positions can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect.[3] This allows researchers to investigate metabolic stability, identify sites of metabolism, and elucidate metabolic pathways.[4]

These application notes provide an overview of the use of **PD-166285-d4** in drug metabolism studies, including detailed protocols for key experiments and illustrative data.

Mechanism of Action of PD-166285

PD-166285 inhibits the catalytic activity of several tyrosine kinases by competing with ATP for binding to the kinase domain.[1] This inhibition blocks downstream signaling pathways that are critical for cell proliferation, migration, and survival.[1] Additionally, PD-166285 inhibits Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint.[5][6][7] Inhibition of Wee1 leads to premature mitotic entry and can enhance the efficacy of DNA-damaging agents.[7]

Application of PD-166285-d4 in Drug Metabolism Studies

The primary applications of **PD-166285-d4** in drug metabolism studies include:

- **Metabolic Stability Assessment:** Comparing the rate of metabolism of **PD-166285-d4** to its non-deuterated counterpart in various in vitro systems (e.g., liver microsomes, S9 fractions, hepatocytes) can reveal the sites susceptible to metabolic modification. A slower rate of metabolism for the deuterated compound suggests that the deuterated position is a site of metabolic attack.
- **Metabolite Identification:** The mass shift introduced by the deuterium labels facilitates the identification of metabolites in complex biological matrices using mass spectrometry. The characteristic isotopic pattern of **PD-166285-d4** and its metabolites simplifies their detection and structural elucidation.
- **Reaction Phenotyping:** **PD-166285-d4** can be used to determine which cytochrome P450 (CYP) enzymes are responsible for its metabolism by incubating the compound with a panel of recombinant human CYP enzymes.
- **Pharmacokinetic Studies:** While beyond the scope of these application notes, in vivo studies using **PD-166285-d4** can provide insights into the impact of metabolism on the compound's pharmacokinetic profile, including clearance and bioavailability.[\[3\]](#)[\[8\]](#)

Quantitative Data Summary

The following tables present illustrative quantitative data that could be obtained from in vitro drug metabolism studies comparing PD-166285 and **PD-166285-d4**.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

Compound	Half-life ($t_{1/2}$, min)	Intrinsic Clearance (CL _{int} , $\mu\text{L}/\text{min}/\text{mg}$ protein)
PD-166285	15.2	45.6
PD-166285-d4	35.8	19.4

Table 2: Inhibition Constants (IC50) for Major Cytochrome P450 Enzymes

Compound	CYP1A2 (μM)	CYP2C9 (μM)	CYP2D6 (μM)	CYP3A4 (μM)
PD-166285	> 50	12.5	5.8	2.3
PD-166285-d4	> 50	11.9	6.1	2.5

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This protocol describes a typical procedure to assess the metabolic stability of PD-166285 and **PD-166285-d4** in human liver microsomes.

Materials:

- PD-166285 and **PD-166285-d4**
- Human Liver Microsomes (pooled)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile
- LC-MS/MS system

Procedure:

- Preparation of Incubation Mixtures:
 - Prepare a stock solution of PD-166285 and **PD-166285-d4** in a suitable organic solvent (e.g., DMSO).

- In a microcentrifuge tube, pre-incubate human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
- Initiation of Reaction:
 - Add the test compound (final concentration 1 μ M) to the pre-warmed microsome suspension.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
- Time-Point Sampling:
 - At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
 - Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
- Sample Processing:
 - Vortex the samples and centrifuge to pellet the protein.
 - Transfer the supernatant to a new tube for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Analyze the samples to quantify the remaining parent compound at each time point.
- Data Analysis:
 - Plot the natural logarithm of the percentage of remaining parent compound versus time.
 - Calculate the half-life ($t_{1/2}$) from the slope of the linear regression.
 - Calculate the intrinsic clearance (CL_{int}) using the formula: $CL_{int} = (0.693 / t_{1/2}) / (\text{mg/mL protein concentration})$.

Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry

This protocol outlines the identification of metabolites of **PD-166285-d4** in human liver microsome incubations.

Materials:

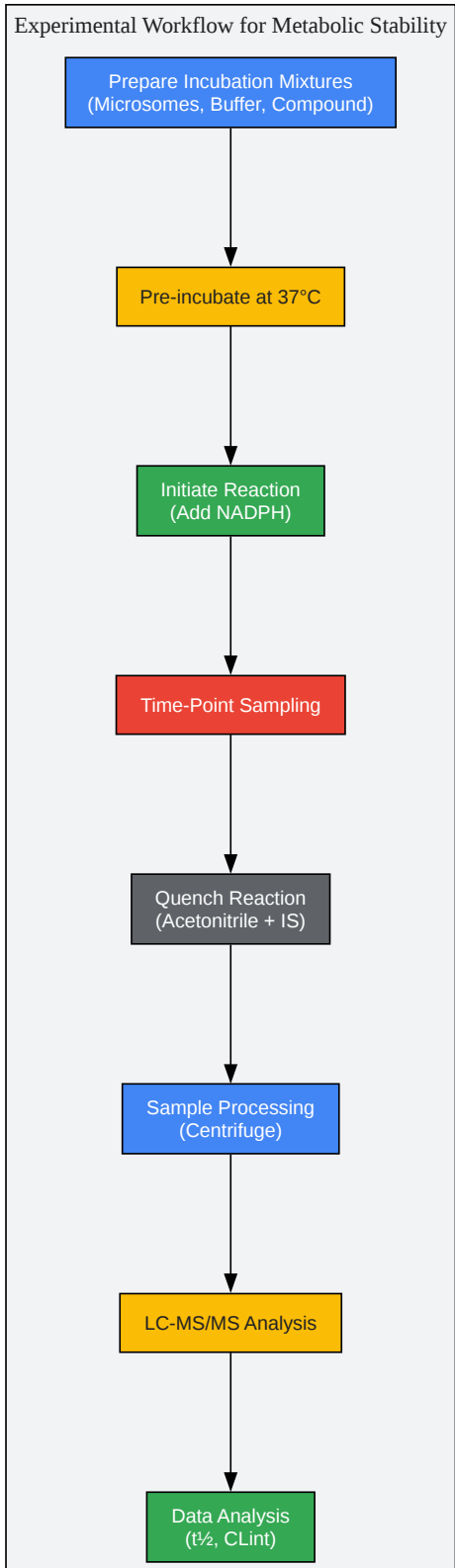
- Incubation samples from Protocol 1
- High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system
- Metabolite identification software

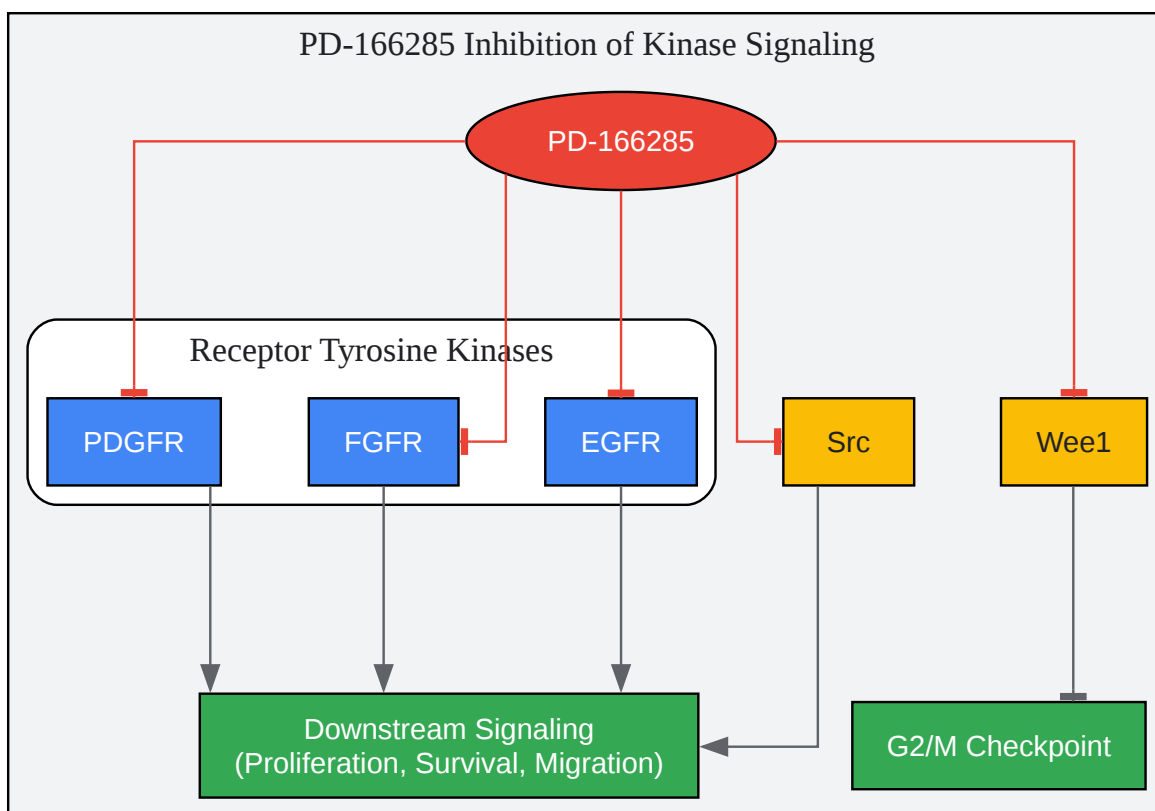
Procedure:

- Sample Preparation:
 - Pool and concentrate the quenched incubation samples from the later time points of the metabolic stability assay.
- LC-HRMS Analysis:
 - Inject the concentrated sample onto the UPLC-HRMS system.
 - Acquire data in both positive and negative ion modes using a data-dependent acquisition method to trigger fragmentation of potential metabolites.
- Data Processing:
 - Use metabolite identification software to search for potential metabolites of **PD-166285-d4**. The software will look for mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation) and the characteristic isotopic pattern of the deuterated compound.
- Structural Elucidation:

- Analyze the fragmentation spectra (MS/MS) of the parent compound and potential metabolites to propose their structures. The retention of the deuterium label in specific fragments can help to pinpoint the site of metabolism.

Visualizations





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